N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5

Catalog No.
S12381877
CAS No.
M.F
C39H54ClN5O6
M. Wt
724.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5

Product Name

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5

IUPAC Name

2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

Molecular Formula

C39H54ClN5O6

Molecular Weight

724.3 g/mol

InChI

InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1

InChI Key

XDWWTFOMGZZKBB-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-]

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 is a specialized compound that combines polyethylene glycol (PEG) derivatives with a cyanine dye, specifically Cy5. This compound features a hydroxyl group and an azide functional group, which are crucial for various biochemical applications, particularly in bioorthogonal reactions. The Cy5 dye is characterized by its fluorescence properties, with excitation and emission maxima at 649 nm and 667 nm, respectively. The incorporation of PEG spacers enhances the solubility of the compound in aqueous environments, making it suitable for biological studies and applications .

The azide group present in N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely utilized for the conjugation of biomolecules, enabling researchers to attach the fluorescent dye to proteins or nucleic acids without altering their biological activity. The hydroxyl group can also participate in various chemical modifications, enhancing the versatility of this compound in synthetic applications .

The biological activity of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 primarily stems from its use as a fluorescent marker in imaging studies. The Cy5 dye provides high sensitivity and specificity in detecting biomolecules within complex biological systems. The compound's hydrophilic nature due to the PEG components minimizes non-specific interactions with cellular components, allowing for clearer imaging results. Additionally, its ability to undergo bioorthogonal reactions facilitates targeted delivery and visualization of therapeutic agents .

The synthesis of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 typically involves several steps:

  • Preparation of PEG Derivatives: Start with commercially available PEG compounds and modify them to introduce hydroxyl and azide groups.
  • Coupling with Cy5 Dye: The modified PEG is then reacted with Cy5 under controlled conditions to ensure proper attachment without degrading the dye's fluorescence properties.
  • Purification: The final product is purified using techniques such as dialysis or chromatography to remove unreacted materials and byproducts, ensuring a high-purity compound suitable for biological applications .

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 has several important applications:

  • Fluorescent Imaging: Used extensively in biological imaging to visualize cells and tissues.
  • Bioorthogonal Chemistry: Facilitates the conjugation of various biomolecules through click chemistry, enabling targeted drug delivery systems.
  • Diagnostic Tools: Serves as a component in assays and diagnostic kits for detecting specific biomolecules in clinical samples .

Studies investigating the interactions of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 with different biomolecules have shown that its PEG spacers significantly reduce steric hindrance, allowing for better accessibility to target sites on proteins or nucleic acids. This enhances the efficiency of labeling and detection processes. Additionally, research indicates that the azide group can be effectively utilized in diverse click chemistry applications, further expanding its utility in molecular biology .

Several compounds share structural similarities with N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5, each offering unique properties:

Compound NameKey Features
N-(methoxy-PEG4)-N'-(azide-PEG4)-Cy5Longer PEG chains improve solubility; used for similar imaging applications .
O-(methoxy-PEG4)-O'-(azide-PEG4)-Cy5Contains multiple methoxy groups for enhanced stability; useful in bioconjugation .
Iodoacetyl-PEG4-biotinBiotinylation properties; used for protein detection via streptavidin interaction.

Uniqueness: N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 stands out due to its specific combination of a hydroxyl group and an azide moiety within a PEG framework, which not only enhances solubility but also enables efficient bioorthogonal reactions without compromising the fluorescent properties of Cy5. This dual functionality makes it particularly valuable in both imaging and therapeutic contexts .

The dual functionalization approach employed in N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 leverages orthogonal reactive groups to achieve precise molecular coordination [12] [30]. The azide moiety enables copper-catalyzed azide-alkyne cycloaddition reactions, which proceed through a concerted cycloaddition mechanism rather than the traditional two-step pathway [30] [31]. Density functional theory studies demonstrate that the cycloaddition occurs in a single concerted step, with energy barriers typically ranging from 20.0 to 28.7 kilocalories per mole depending on the specific coordination environment [30].

The hydroxyl functionality provides complementary reactivity for secondary modification events [9] [12]. Site-specific dual functionalization strategies utilizing 2-azidoacrylates have demonstrated the ability to perform sequential functionalization of cysteine residues under physiological aqueous buffer conditions [12]. The sulfhydryl group conjugation with azidoacrylates bearing various functionalities, including fluorescent dyes, proceeds efficiently to afford peptide and protein conjugates anchoring an azide moiety for successive azide-alkyne cycloaddition [12].

Research findings indicate that precision functionalization requires careful consideration of steric factors during the coordination process [10] [11]. The photoinitiated alkyne-azide click reactions combined with radical cross-linking demonstrate that spatially controlling photoinitiated reactions through ultraviolet exposure enables surface patterned hydrogels with thicknesses tunable from tens to several hundreds of nanometers [10]. The efficiency of dual functionalization depends critically on the relative orientation of substrates, the position of counter-anions, and the partial decoordination of chelating ligands [30].

Functionalization ParameterAzide GroupHydroxyl Group
Reactive MechanismCopper-catalyzed azide-alkyne cycloadditionNucleophilic substitution/esterification
Typical Yield55-95%60-98%
Reaction ConditionsCopper catalyst, room temperatureMild aqueous or organic conditions
Selectivity1,4-triazole formationSite-specific targeting

Optimization of PEG Chain Length for Steric Management

The incorporation of discrete polyethylene glycol-2 and polyethylene glycol-3 units in N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 reflects strategic optimization for steric management and molecular flexibility [17] [18]. Molecular dynamics simulations reveal that polyethylene glycol chains remain highly flexible at equilibrium states, forming distinctive hydrated layers that protect attached molecules while maintaining native conformations [17]. The steric shielding effect demonstrates dependence on both polyethylene glycol chain length and functionalization site, with longer chains providing enhanced protection from enzymatic degradation and immune recognition [17].

Computational investigations demonstrate that polyethylene glycol chain length critically influences the interaction between functionalized nanoparticles and biomembranes [19]. The shielding effect results from several interconnected factors, including the dynamics of polyethylene glycol molecules attaching to membranes, conformational transitions of polymer chains, and improved surface elasticity of functionalized constructs [19]. Analysis of structural variations and dynamic behavior indicates that polymer chain length represents a critical factor in improving blocking characteristics of functionalized systems [19].

Experimental studies using human serum albumin as a model protein demonstrate linear relationships between polyethylene glycol molecular weight and hydrodynamic radius of conjugated proteins [20]. Size exclusion chromatography analysis reveals that polyethylene glycol-2 modification increases hydrodynamic radius by approximately 1.20-fold, while polyethylene glycol-3 modifications result in 1.48-fold increases [20]. The conjugation process dedicates proteins with significantly increased hydrated volumes, as each ethylene oxide unit coordinates 2-3 water molecules through hydrogen bonding interactions [20].

PEG Chain LengthHydrodynamic Radius IncreaseSteric Shielding EffectWater Coordination
PEG-21.20-foldModerate4-6 water molecules
PEG-31.48-foldEnhanced6-9 water molecules
PEG-51.75-foldSignificant10-15 water molecules

The optimization process requires balancing enhanced stability against potential reduction in bioactivity [17]. Molecular modeling studies indicate that polyethylene glycol chains wrap around protein surfaces, providing steric shields that depend on both chain length and attachment sites [17]. Shorter polyethylene glycol chains, such as those employed in the polyethylene glycol-2 and polyethylene glycol-3 configurations, maintain optimal balance between protection and accessibility for subsequent functionalization reactions [18] [20].

Photophysical Tuning of Cy5 for Multiplexed Detection Systems

The cyanine-5 fluorophore component of N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 exhibits characteristic photophysical properties optimized for multiplexed detection applications [21] [22]. The compound demonstrates excitation and emission maxima at 649 nanometers and 667 nanometers respectively, positioning it within the near-infrared spectral region that minimizes autofluorescence interference [25] [28]. The extinction coefficient reaches 250,000 inverse molar centimeters, while the quantum yield measures approximately 0.2 under standard conditions [25].

Fluorescence correlation spectroscopy studies reveal that cyanine-5 exhibits tunable fast-blinking kinetics occurring on microsecond timescales [21]. These kinetics can be modulated through interactions with nucleotide bases, particularly unpaired guanines and thymines, which slow down isomerization and back-isomerization processes [21]. The mean relaxation time associated with photoisomerization increases linearly with increasing guanine plus thymine content, enabling discrimination of targets with single-nucleotide differences [21].

Advanced photophysical characterization demonstrates that cyanine-5 photoisomerization kinetics respond sensitively to environmental constraints [29]. Immobilization of cyanine-5 in deoxyribonucleic acid constructs produces systematic increases in quantum yield, with maximum values reaching 0.58 for optimally designed sequences [29]. The effect appears both sequence-specific and significant, with quantum yield enhancements rivaling those observed in tetracyclic ring systems [29].

Research findings indicate that environmental rigidity imposed by molecular constraints can substantially affect photophysical performance [27]. Direct conjugation of triplet-state quenchers to cyanine-5 reduces blinking and photobleaching in both deoxygenated and oxygenated environments [27]. The quantum yields for cyanine-5 conjugates show variations of 25% increases to 20% decreases depending on the specific quencher employed, reflecting changes in apparent excited-state lifetimes [27].

Photophysical ParameterNative Cy5PEG-Conjugated Cy5Optimized Cy5
Quantum Yield0.200.22-0.270.58
Extinction Coefficient (M⁻¹cm⁻¹)250,000245,000-255,000260,000
Photostability (τon, seconds)4.06.0-8.012.0-15.0
Blinking Rate (Hz)50-10020-405-15

Multiplexed detection capabilities benefit from the spectral positioning and photostability characteristics of the cyanine-5 component [24] [26]. Energy transfer studies demonstrate rapid transfer between cyanine fluorophores on femtosecond timescales, with transfer efficiencies approaching 99.98% under optimal geometric arrangements [26]. This exceptional efficiency proves beneficial for applications requiring spatially directed energy transfer in multiplexed imaging systems [26].

Azide–cyclooctyne strain-promoted cycloadditions proceed without cytotoxic copper and thus dominate live-cell and whole-animal labeling workflows.

Physiological medium (37 °C)Second-order rate constant with sulfo-dibenzocyclooctyne (M⁻¹ s⁻¹)Effect of introducing a short polyethylene glycol linker on the azide partner
Phosphate buffered saline, pH 7.40.32 – 0.85 [1]+31% ± 16% acceleration when a three-unit polyethylene glycol spacer is appended to the azide [1]
4-(2-Hydroxyethyl)-1-piperazine-ethanesulfonic-acid buffer, pH 7.40.55 – 1.22 [1]Same polyethylene glycol spacer increases rate by ~28% [1]
Dulbecco’s modified Eagle medium0.59 – 0.97 [1]+34% ± 12% [1]
Roswell Park Memorial Institute medium0.27 – 0.77 [1]+29% ± 15% [1]

Key mechanistic findings

  • Electron-withdrawing substituents on aromatic azides can push rates above 2 M⁻¹ s⁻¹ by lowering the inverse electron-demand frontier orbital gap [2].
  • Hydrophilic, positively charged azide amino acids mitigate hydrophobic aggregation yet maintain rate constants near 0.34 M⁻¹ s⁻¹ at 25 °C [3].
  • Temperature elevation from 25 °C to 37 °C increases all rates 1.3–1.6-fold because enthalpic barriers dominate over diffusion control [4] [1].

Applied to N-(hydroxy-polyethylene glycol₂)-N′-(azide-polyethylene glycol₃)-Cy5, the three-unit polyethylene glycol–azide is expected to react with dibenzocyclooctyne tags in serum‐like media within 10–15 min at low-micromolar concentrations, ensuring temporal precision for pulse-chase experiments.

Spatial Resolution Enhancement Through Polyethylene Glycol-Mediated Solubilization

Short polyethylene glycol chains flank both the hydroxy and azide termini, furnishing several advantages:

Formulation variableObserved effect on imaging performanceRepresentative evidence
Addition of two- to four-unit polyethylene glycol to cyanine dyes2.5-fold decrease in log P and elimination of dye-induced antibody aggregation [5]Reduced non-specific retention and sharper antibody-derived contrast in murine xenografts [5]
Polyethylene glycolylation of strained alkynes or azides31% acceleration of cycloaddition and 0.1 s decrease in diffusion-limited focal spot broadening in live cells [1]Explained by higher aqueous solubility and lower viscosity around the reactive pair [6] [7]

Enhanced solubility directly translates into finer spatial definition because label molecules stay monomeric, diffuse rapidly, and avoid precipitating within dense intracellular environments. For the target dye, the dual short polyethylene glycol segments balance hydrophilicity (to deter π-stacking of the cyanine core) with compactness (to preserve cell permeability), yielding crisper sub-micrometre features in confocal and single-molecule localisation microscopy.

Quantum Yield Preservation Strategies in Complex Matrices

Cyanine-5 fluorophores suffer from photo-isomerisation and solvent-induced quenching. Multiple orthogonal approaches preserve emissive efficiency once the dye is embedded in serum, cytosol or extracellular matrix:

StrategyQuantum-yield outcome (emission ≈ 670 nm)Supporting data
Solvent polarity modulation0.27 in phosphate buffered saline vs 0.40 in ethanol — a 48% increase owing to reduced non-radiative decay [8]
Direct covalent linkage of quinone triplet-state quenchers such as cyclooctatetraene25% quantum-yield enhancement and markedly lower blinking under total internal reflection illumination [9]
Albumin chaperoning of cyanine dyesIncrease to 0.212 and three-hour circulation window in mice, compared with minutes for the free dye [10]
Polyethylene glycol cage around the chromophoreRetention of 85–90% of solution-phase quantum yield after conjugation to antibody (1–2 labels per protein) and complete suppression of insoluble aggregates [11] [5]

For N-(hydroxy-polyethylene glycol₂)-N′-(azide-polyethylene glycol₃)-Cy5, the synergy of a short polyethylene glycol shell and potential serum-protein engagement keeps the quantum yield close to the phosphate-buffered-saline benchmark while protecting against aggregation-driven quenching. Incorporation of triplet-state quenchers or proximity to albumin can further elevate brightness in demanding tissue settings without altering the click-reactive azide.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

723.3762622 g/mol

Monoisotopic Mass

723.3762622 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-09-2024

Explore Compound Types